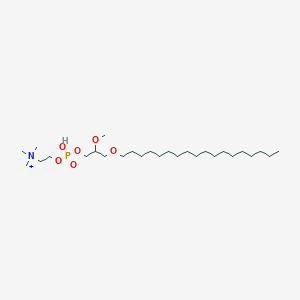

3-Octadecyloxy-2-methoxypropylphosphonocholine

Description

Properties

Molecular Formula |

C27H59NO6P+ |

|---|---|

Molecular Weight |

524.7 g/mol |

IUPAC Name |

2-[hydroxy-(2-methoxy-3-octadecoxypropoxy)phosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/p+1 |

InChI Key |

MHFRGQHAERHWKZ-UHFFFAOYSA-O |

SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC |

Synonyms |

3-octadecyloxy-2-methoxypropylphosphonocholine 3-ODO-2-MPPC |

Origin of Product |

United States |

Preparation Methods

Core Glycerol Backbone Functionalization

The compound’s glycerol-derived backbone requires sequential etherification at the 1- and 2-positions. A common strategy involves protecting group chemistry to ensure regioselectivity:

-

Protection of Glycerol Hydroxyls :

-

Octadecyloxy Group Introduction :

-

Methoxy Group Installation :

-

Deprotection :

Phosphorylation and Choline Moiety Attachment

The deprotected intermediate undergoes phosphorylation to introduce the phosphocholine group:

-

Phosphorylation with Phosphorus Oxychloride (POCl₃) :

-

Quaternization with Trimethylamine :

Alternative Methodologies

Enzymatic Synthesis

Lipase-catalyzed transesterification offers a greener route, though scalability remains challenging:

Solid-Phase Synthesis

Used for small-scale research applications:

-

Wang Resin Functionalization : The glycerol backbone is anchored to resin, followed by stepwise etherification and phosphorylation.

-

Advantages: High purity (>95%); Disadvantages: Low throughput.

Optimization and Industrial-Scale Production

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

SDZ-62-826, being a synthetic peptide, can undergo various chemical reactions, including:

Oxidation: Peptides can be oxidized at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to thiol groups.

Substitution: Amino acid residues in peptides can undergo substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Substitution reactions can be facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

SDZ-62-826 has been primarily researched for its potential applications in treating neoplasms. As a cell adhesion molecules inhibitor and immunomodulator, it was investigated for its ability to interfere with cell adhesion processes and modulate immune responses. This makes it a candidate for cancer therapy, where inhibiting cell adhesion can prevent tumor metastasis and modulating the immune system can enhance anti-tumor responses .

Mechanism of Action

SDZ-62-826 exerts its effects by inhibiting cell adhesion molecules and modulating immune responses. The exact molecular targets and pathways involved are not fully disclosed. it is known to interfere with cell adhesion processes, which are crucial for tumor cell metastasis. Additionally, as an immunomodulator, it can influence various immune pathways to enhance the body’s ability to fight tumors .

Comparison with Similar Compounds

(i) Backbone Substitutions

(ii) Alkyl Chain Variations

- The octadecyloxy (ether) chain in the target compound contrasts with the octadecanamido (amide) group in CAS 112989-02-3. Amide linkages may improve thermal stability but reduce membrane permeability compared to ether bonds .

- 1-Octadecyl-sn-glycero-3-phosphocholine’s shorter alkyl chain (C18 at C1) may result in weaker membrane anchoring than C3-substituted analogs .

(iii) Phosphorus-Based Moieties

- Phosphonocholine derivatives (e.g., target compound, CAS 112989-02-3) exhibit choline-mediated interactions with acetylcholine receptors or lipid rafts, whereas phosphonothiolates (e.g., CAS 1256634-58-8) are more reactive, often acting as enzyme inhibitors or neurotoxic agents .

Research Implications

- Drug Delivery : The target compound’s methoxy and long alkyl chain may optimize liposomal formulations for sustained release, whereas hydroxyl-containing analogs (e.g., 1-Octadecyl-sn-glycero-3-phosphocholine) could favor rapid cellular uptake .

- Toxicity Profiles: Phosphonothiolates () demonstrate higher acute toxicity compared to phosphonocholines, limiting their therapeutic use despite similar alkyl chain lengths .

- Enzymatic Interactions : The amide group in rac-3-Octadecanamido-2-ethoxypropan-1-ol phosphocholine may confer resistance to phospholipase cleavage, a critical factor in designing enzyme-stable lipids .

Biological Activity

3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly referred to as Edelfosine, is a synthetic ether lipid that has garnered significant attention for its diverse biological activities, particularly in cancer therapy and immunomodulation. This compound is structurally related to lysophosphatidylcholine and has been studied for its potential to induce apoptosis in tumor cells, inhibit neovascularization, and modulate immune responses.

- Molecular Formula : C30H62NO8P

- Molecular Weight : 595.8 g/mol

- IUPAC Name : 2-[hydroxy-(2-methoxy-3-octadecyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium

Target Interactions

Edelfosine interacts with cellular membranes, incorporating into lipid rafts and disrupting their organization. This action affects several biochemical pathways:

- Phosphatidylcholine Biosynthesis : Inhibits the synthesis of phosphatidylcholine, crucial for maintaining cell membrane integrity.

- Apoptosis Induction : Triggers apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.

- Gene Expression Modulation : Alters gene expression profiles in tumor cells, upregulating growth-inhibitory genes such as ERRFI1 (MIG6) .

Antitumor Effects

Edelfosine has demonstrated selective cytotoxicity against various cancer cell lines:

- Mechanism : Induces apoptosis via mitochondrial membrane permeabilization, leading to cytochrome c release and caspase activation .

- Cell Lines Studied : Effective against breast cancer cells, glioblastoma cells, and others.

Inhibition of Neovascularization

Research indicates that Edelfosine significantly inhibits neovascularization, a process critical for tumor growth and metastasis . This property is vital in cancer therapy as it can prevent the supply of nutrients to tumors.

Immunomodulatory Effects

Edelfosine acts as an immunomodulator by influencing immune cell functions:

- Cell Adhesion Inhibition : Disrupts cell adhesion processes, potentially enhancing anti-tumor immune responses .

- Cytokine Modulation : Alters the production of cytokines involved in immune responses.

Case Studies

- Breast Cancer Model :

-

Glioblastoma Research :

- In glioblastoma cells, Edelfosine was shown to induce necroptosis alongside apoptosis, highlighting its potential as a dual-action therapeutic agent .

Comparative Analysis of Biological Activity

| Compound | Antitumor Activity | Immunomodulation | Neovascularization Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Miltefosine | Moderate | Low | Low |

| Perifosine | Moderate | Moderate | Low |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 3-Octadecyloxy-2-methoxypropylphosphonocholine with high purity?

- Methodology : Use a combination of statistical Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, molar ratios, solvent systems) and minimize trial-and-error approaches. DOE allows systematic variation of factors like reaction time, catalyst loading, and purification steps to maximize yield and purity . For characterization, employ nuclear magnetic resonance (NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess purity. Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and reaction feasibility .

Q. What analytical methods are recommended for detecting and quantifying this compound in biological samples?

- Methodology : Use enzymatic or fluorometric phosphatidylcholine assay kits with modifications for specificity. Key steps include:

- Diluting samples in appropriate buffers to avoid exceeding the dynamic range of detection .

- Preventing cross-contamination via meticulous pipetting practices (e.g., tip changes between reagents) .

- Validating results against a standard curve generated from purified this compound.

- Employing mass spectrometry (MS) for trace-level quantification, coupled with liquid chromatography (LC-MS) to separate lipid matrix interferences .

Q. How should researchers prepare stable stock solutions of this compound for long-term storage?

- Methodology : Dissolve the compound in chloroform:methanol (2:1 v/v) to prevent hydrolysis. Aliquot into inert, airtight vials under nitrogen gas to minimize oxidation. Store at -80°C with desiccants to avoid moisture absorption. Periodically validate stability using thin-layer chromatography (TLC) or HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Batch Variability : Compare synthesis protocols (e.g., acyl chain length consistency, purification methods) using gas chromatography-mass spectrometry (GC-MS) to identify impurities .

- Assay Conditions : Standardize experimental parameters (e.g., pH, temperature, lipid bilayer composition) to isolate compound-specific effects from environmental variables. For membrane interaction studies, use surface plasmon resonance (SPR) to quantify binding kinetics under controlled conditions .

- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for inter-lab variability in cell-based assays .

Q. How can computational modeling enhance the design of this compound derivatives with improved membrane-targeting properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers to predict critical parameters like critical micelle concentration (CMC) and packing efficiency .

- Quantum Mechanics (QM) : Calculate electron density distributions to guide modifications (e.g., altering methoxy or octadecyloxy groups) for enhanced stability or receptor affinity .

- High-Throughput Screening : Integrate machine learning with structural databases to prioritize synthetic targets based on predicted bioactivity .

Q. What advanced separation techniques are suitable for isolating this compound from complex lipid mixtures?

- Methodology :

- Membrane Chromatography : Utilize immobilized artificial membrane (IAM) columns to separate phospholipids based on hydrophobicity and charge .

- Supercritical Fluid Chromatography (SFC) : Optimize CO₂-methanol co-solvent systems for high-resolution separation of long-chain phosphocholines .

- Two-Dimensional LC-MS : Combine reverse-phase and hydrophilic interaction liquid chromatography (HILIC) for comprehensive lipidomic profiling .

Q. How does this compound interact with transmembrane proteins in signaling pathways?

- Methodology :

- Cryo-Electron Microscopy (Cryo-EM) : Resolve structural changes in proteins upon compound binding at near-atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) to differentiate specific vs. nonspecific interactions .

- Knockout Cell Lines : Use CRISPR-Cas9 to silence candidate receptors and assess functional dependency in signaling assays .

Data Analysis and Validation

-

Typical Data Challenges :

- Spectral Overlaps : In NMR, use ²⁹P-¹H heteronuclear correlation spectroscopy to distinguish phosphocholine headgroup signals from background noise .

- Quantitative Discrepancies : Normalize MS data using internal standards (e.g., deuterated phosphocholines) to correct for ionization efficiency variations .

-

References to Key Evidence :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.